2-(2,3,6-Trichlorophenyl)ethanamine
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Overview
Description
2-(2,3,6-Trichlorophenyl)ethanamine is an organic compound with the molecular formula C8H8Cl3N It is a derivative of ethanamine where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorophenyl)ethanamine typically involves the reaction of 2,3,6-trichlorobenzaldehyde with ammonia or an amine under specific conditions. One common method is the reductive amination of 2,3,6-trichlorobenzaldehyde using ammonia and a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol at room temperature, yielding the desired ethanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trichlorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in phenyl derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
2-(2,3,6-Trichlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trichlorophenyl)ethanamine
- 2-(3,4,5-Trichlorophenyl)ethanamine
- 2-(2,3,5-Trichlorophenyl)ethanamine
Uniqueness
2-(2,3,6-Trichlorophenyl)ethanamine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct arrangement can result in different properties and applications compared to other trichlorophenyl derivatives.
Properties
CAS No. |
56133-87-0 |
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Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2-(2,3,6-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3-4,12H2 |
InChI Key |
RCOKLVNTQNCYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CCN)Cl)Cl |
Origin of Product |
United States |
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